

Application Notes and Protocols for a Fluorescent Fatty Acid Probe

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Compound of Interest		
Compound Name:	Nicodicosapent	
Cat. No.:	B609574	Get Quote

Disclaimer: No information was found for a fluorescent probe named "**Nicodicosapent**" in the public domain. The following application notes and protocols are provided for a representative and widely used fluorescent fatty acid analog, BODIPY™ FL C12 (4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Dodecanoic Acid), to serve as a detailed example for researchers, scientists, and drug development professionals.

Application Notes: BODIPY™ FL C12 as a Fluorescent Probe for Lipid Metabolism Introduction

BODIPY™ FL C12 is a fluorescently labeled long-chain fatty acid analog. It consists of a dodecanoic acid (a 12-carbon saturated fatty acid) linked to a BODIPY™ FL fluorophore.[1][2] This probe is a valuable tool for investigating fatty acid uptake, trafficking, and storage within living and fixed cells.[3][4] Its fluorescence is bright, stable, and relatively insensitive to the polarity and pH of its environment, making it suitable for a wide range of biological imaging applications.[3][5][6]

Mechanism of Action

BODIPY™ FL C12 mimics natural long-chain fatty acids and is recognized by cellular fatty acid transport machinery.[1][7] Upon entering the cell, it can be metabolized and incorporated into neutral lipids like triglycerides and stored in lipid droplets, or into other lipid species such as phospholipids.[8][9] This metabolic processing allows it to serve as a tracer for lipid distribution



and dynamics. Its accumulation in lipid droplets results in bright, punctate staining, enabling the visualization and quantification of these organelles.[3][10]

Key Applications

- Live-Cell Imaging of Lipid Droplets: Visualize the formation, localization, and dynamics of lipid droplets in real-time.[10][11]
- Fatty Acid Uptake and Trafficking: Quantify the rate and mechanism of fatty acid uptake by cells and track their subsequent movement between organelles.[8][12][13]
- Drug Discovery and Development: Screen for compounds that modulate lipid metabolism by observing their effects on fatty acid uptake and storage.
- Metabolic Research: Study the role of lipid metabolism in various physiological and pathological states, such as obesity, diabetes, and cancer.[14][15]

Data Presentation: Properties of BODIPY™ FL C12

Property	Value	Reference(s)
Molecular Formula	C23H33BF2N2O2	[6]
Molecular Weight	418.33 g/mol	[6]
Excitation Maximum (Ex)	~505 nm	[6]
Emission Maximum (Em)	~511 nm	[5]
Appearance	Solid	[5]
Solubility	Soluble in DMSO	[3][6]
Biological Resemblance	Approximates a 16- to 18- carbon fatty acid	[1][16]

Experimental Protocols

Protocol 1: Live-Cell Staining of Lipid Droplets with BODIPY™ FL C12

Methodological & Application





This protocol describes the staining of lipid droplets in live cultured cells for fluorescence microscopy.

A. Materials

- BODIPY™ FL C12 stock solution (e.g., 2.5 mM in DMSO)[1]
- Cultured cells on coverslips or in imaging dishes
- Complete cell culture medium
- Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)[10]
- Fatty acid-free Bovine Serum Albumin (BSA) (optional, for complexing the probe)[1]
- B. Reagent Preparation
- Probe-BSA Complex (Optional but Recommended):
 - Dilute the BODIPY™ FL C12 stock solution in serum-free medium containing 0.1% fatty acid-free BSA to a final concentration of 1-10 µM.[1]
 - Incubate the solution at 37°C for 30 minutes, protected from light, to allow the probe to complex with BSA.[1]
- Working Solution (without BSA):
 - Dilute the BODIPY™ FL C12 stock solution directly in serum-free medium or PBS to a final working concentration of 0.5–5 µM.[3][11] The optimal concentration should be determined empirically for each cell type.

C. Staining Procedure

- Grow cells to a confluence of 70-80% on a suitable imaging vessel.[11]
- Remove the culture medium and gently wash the cells once with warm PBS or HBSS.[10]
 [11]



- Add the prepared BODIPY™ FL C12 working solution to the cells, ensuring the entire surface is covered.
- Incubate the cells for 15-30 minutes at 37°C, protected from light.[10][11]
- Remove the staining solution and wash the cells 2-3 times with warm PBS or complete medium to remove unbound probe.[4][11]
- Add fresh culture medium or an appropriate imaging buffer to the cells.
- Proceed immediately to imaging using a fluorescence microscope equipped with standard FITC/GFP filter sets.

Protocol 2: Staining of Fixed Cells with BODIPY™ FL C12

This protocol is for staining lipid droplets in cells that have been chemically fixed.

A. Materials

- BODIPY™ FL C12 working solution (0.5–5 µM in PBS)[11]
- Cells grown on coverslips
- PBS
- 4% Paraformaldehyde (PFA) in PBS
- · Antifade mounting medium

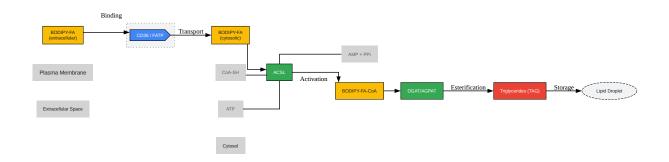
B. Procedure

- Wash cells grown on coverslips twice with PBS.
- Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.
- Wash the cells three times with PBS to remove the fixative.[11]



- Add the BODIPY™ FL C12 working solution and incubate for 20-60 minutes at room temperature in the dark.[11]
- Wash the cells 2-3 times with PBS.
- Mount the coverslips onto glass slides using an antifade mounting medium.
- Image using a fluorescence or confocal microscope.

Mandatory Visualizations Signaling Pathway: Fatty Acid Uptake and Esterification

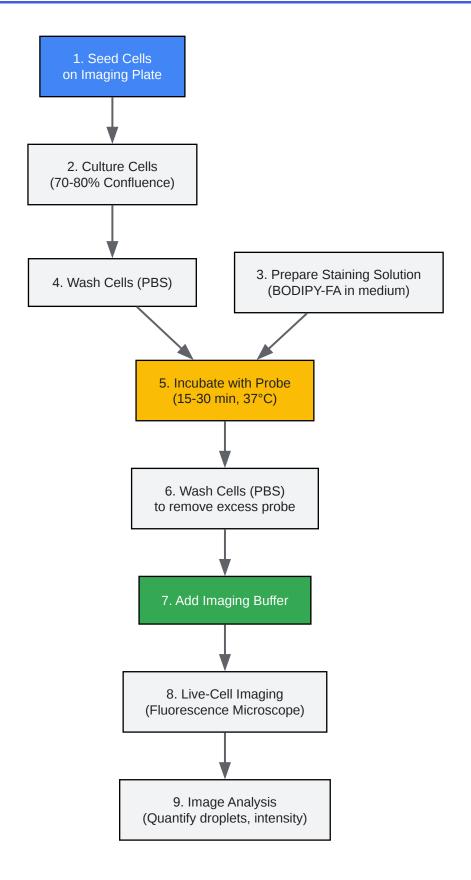


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Caption: Cellular uptake and metabolism of a fluorescent fatty acid analog.

Experimental Workflow: Live-Cell Imaging





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Caption: Workflow for staining and imaging lipid droplets in live cells.



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